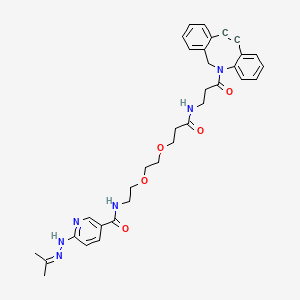![molecular formula C10H18O2 B8115936 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
2-[(3E)-cyclooct-3-en-1-yl]oxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3E)-cyclooct-3-en-1-yl]oxyethanol: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in click chemistry reactions due to the strain of the trans-cyclooctene (TCO) group. The hydroxyl group in this compound allows for further derivatization, making it a versatile tool in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol typically involves the reaction of trans-cyclooctene with polyethylene glycol. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity (≥95%) of the final product. Techniques such as column chromatography and recrystallization are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions: : 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is highly efficient and forms a stable dihydropyridazine bond .
Common Reagents and Conditions: : The most common reagent used with this compound is tetrazine. The reaction conditions typically involve mild temperatures and neutral pH, making it suitable for biological applications .
Major Products: : The major product formed from the reaction of this compound with tetrazine is a dihydropyridazine derivative. This product is stable and can be further functionalized for various applications .
Applications De Recherche Scientifique
Chemistry: : In chemistry, 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol is used for the synthesis of complex molecules through click chemistry. Its high reactivity and specificity make it an ideal tool for bioconjugation and molecular imaging .
Biology: : In biological research, this compound is used for labeling and tracking biomolecules. Its bioorthogonal nature ensures that it does not interfere with biological processes, making it suitable for in vivo studies .
Medicine: : In medicine, this compound is used in drug delivery systems. The PEG linker improves the solubility and stability of drugs, enhancing their therapeutic efficacy .
Industry: : In industrial applications, this compound is used in the development of advanced materials. Its ability to form stable bonds with various substrates makes it useful in material science and engineering .
Mécanisme D'action
The mechanism of action of 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol involves the IEDDA reaction with tetrazines. The TCO group undergoes a cycloaddition reaction with tetrazine, forming a stable dihydropyridazine bond. This reaction is highly specific and occurs rapidly, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include TCO-PEG1-OH (axial), TCO-OH (equatorial), and TCO-PEG1-OH (axial). These compounds share similar structures but differ in their spatial configuration and reactivity .
Uniqueness: : 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol is unique due to its equatorial configuration, which provides higher reactivity and stability compared to its axial counterparts. This makes it a preferred choice for applications requiring high efficiency and specificity .
Propriétés
IUPAC Name |
2-[(3E)-cyclooct-3-en-1-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-8-9-12-10-6-4-2-1-3-5-7-10/h2,4,10-11H,1,3,5-9H2/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUIWTRMODKTKL-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC=CC1)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C/C=C/C1)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
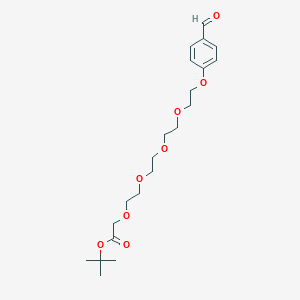
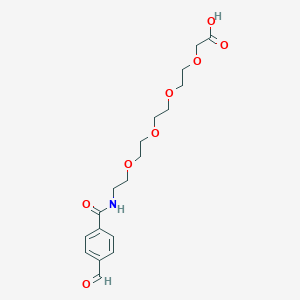
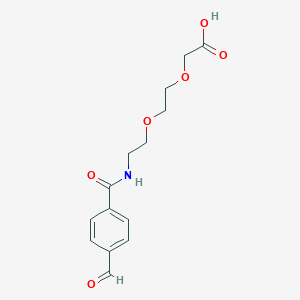

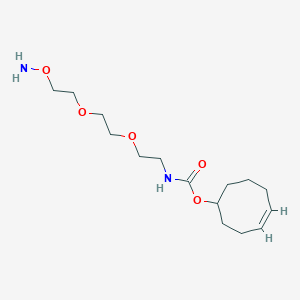


![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)

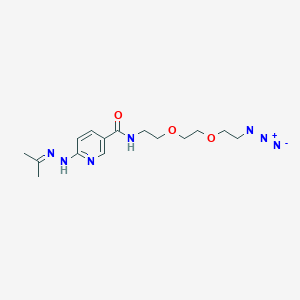
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)
